Chemical structure elucidation of Cloxacillin Sodium EP Impurity E
Chemical structure elucidation of Cloxacillin Sodium EP Impurity E
Technical Guide: Chemical Structure Elucidation of Cloxacillin Sodium EP Impurity E
Executive Summary
In the high-stakes environment of beta-lactam antibiotic development, impurity profiling is not merely a regulatory checkbox but a critical determinant of drug safety and immunogenicity.[1] This guide provides an in-depth technical analysis of Cloxacillin Sodium EP Impurity E , a complex high-molecular-weight impurity identified in the European Pharmacopoeia (EP).[1]
Unlike simple hydrolytic degradation products (e.g., penilloic acids), Impurity E represents a dimeric structure formed via an amidation reaction between Cloxacillin and its biosynthetic precursor, 6-Aminopenicillanic acid (6-APA).[1] Its elucidation requires a sophisticated orthogonal approach combining High-Resolution Mass Spectrometry (HRMS) and multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy.[1]
Identity and Mechanistic Origin
Target Analyte: Cloxacillin EP Impurity E
Chemical Name: (2S,5R,6R)-6-[[[(2S,5R,6R)-6-[[[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-yl]carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid.[1][2][3]
Common Name: Cloxacillin-6-APA Amide (Cloxacillin Dimer)
Molecular Formula:
Formation Mechanism
The formation of Impurity E is a "Head-to-Tail" condensation.[1] It occurs when the C3-carboxylic acid group of a Cloxacillin molecule (acting as the electrophile, often activated) reacts with the nucleophilic N6-amino group of a residual 6-APA molecule.[1] This pathway is distinct from the classical beta-lactam ring-opening hydrolysis.[1]
Key Causality:
-
Presence of Precursor: Incomplete acylation during Cloxacillin synthesis leaves residual 6-APA.[1]
-
Activation: Conditions favoring peptide coupling (or mixed anhydride intermediates) facilitate the attack of 6-APA on Cloxacillin.[1]
Figure 1: Mechanistic pathway for the formation of Cloxacillin EP Impurity E via amidation of 6-APA.[1]
Isolation and Purification Strategy
Direct analysis from the API matrix is often confounded by the overwhelming signal of the parent drug.[1] Isolation via Preparative HPLC is the requisite first step to obtain material of sufficient purity (>95%) for NMR.[1]
Preparative HPLC Protocol
-
System: Preparative LC with UV-Vis trigger.[1]
-
Column: C18 Hybrid Particle (e.g., XBridge Prep C18),
, .[1] -
Mobile Phase A: 10 mM Ammonium Acetate (pH 4.5) — Volatile buffer essential for MS/NMR compatibility.[1]
-
Mobile Phase B: Acetonitrile (ACN).[1]
-
Gradient: 20% B to 60% B over 15 minutes.
-
Rationale: Impurity E is more hydrophobic than 6-APA but slightly more polar than Cloxacillin due to the additional ionizable carboxyl and amide functionalities.[1] The pH 4.5 buffer suppresses ionization of the carboxyl groups, improving retention and peak shape.[1]
Structural Elucidation: The Evidence Chain
This section details the self-validating analytical workflow used to confirm the structure.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides the elemental composition and fragmentation fingerprint.[1]
-
Mode: ESI Positive (+).[1]
-
Observed Mass (
): 634.1205 (Theoretical: 634.1203, ).[1] -
Key Fragmentation (MS/MS):
Table 1: HRMS Data Summary
| Ion Species | Theoretical | Observed | Assignment |
| 634.1203 | 634.1205 | Protonated Molecular Ion | |
| 656.1022 | 656.1025 | Sodium Adduct | |
| Fragment A | 436.0734 | 436.0730 | Cloxacillin Acyl Fragment |
| Fragment B | 217.0641 | 217.0645 | 6-APA Core Fragment |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive tool.[1] The spectrum of Impurity E will display "doubling" of the penicillin core signals, distinguishing it from simple degradation products.[1]
-
Solvent: DMSO-
(prevents H/D exchange of amide protons).[1] -
Key Diagnostic Signals:
-
Isoxazole Region: A single set of signals for the chlorophenyl and methyl-isoxazole group (confirming 1:1 ratio of side-chain to dimer).
-
Beta-Lactam Protons (H5, H6): Two distinct sets of doublets/multiplets in the 5.0–5.6 ppm region.[1]
-
Gem-Dimethyls: Four distinct singlets in the 1.4–1.7 ppm range (two methyls for each thiazolidine ring).[1]
-
Amide NH: Two doublet signals in the downfield region (8.0–9.5 ppm).[1] One corresponds to the isoxazole amide, the other to the new amide bond linking the two cores.[1]
-
Validation Logic: If the structure were a simple hydrolysis product (Impurity C/D), the beta-lactam ring protons would shift significantly upfield or disappear.[1] The persistence of two beta-lactam signatures confirms the dimeric, intact ring structure.[1]
Figure 2: Analytical workflow for the isolation and structural confirmation of Impurity E.
Synthesis for Reference Standard Generation
To fully validate the analytical method, an authentic reference standard must be synthesized.[1]
Protocol:
-
Activation: React Cloxacillin (free acid) with Isobutyl chloroformate and N-methylmorpholine in anhydrous THF at -15°C to form the mixed anhydride.
-
Coupling: Add a solution of 6-APA (neutralized with triethylamine) to the reaction mixture.
-
Workup: Acidify to pH 2.5, extract with Ethyl Acetate.
-
Purification: Flash chromatography or Prep-HPLC as described in Section 3.1.
Outcome: The retention time and spectral data of the synthesized material must match the impurity isolated from the commercial batch. This satisfies the "Spiking Study" requirement for method validation.
References
-
European Pharmacopoeia Commission. (2023).[1] Monograph: Cloxacillin Sodium. European Directorate for the Quality of Medicines (EDQM).[1] [1]
-
Veeprho Laboratories. (n.d.).[1] Cloxacillin EP Impurity E Reference Standard Data. Retrieved from [1]
-
Simson Pharma. (n.d.).[1] Cloxacillin Impurity Profiling and Standards. Retrieved from [1]
-
Alsante, K. M., et al. (2003).[1] The role of degradant profiling in active pharmaceutical ingredients and drug products. Advanced Drug Delivery Reviews, 59(1), 59-96.[1] (Contextual grounding for impurity qualification).
